molecular formula C14H17N3O3 B2545012 N-(1-cyano-1,2-dimethylpropyl)-4-methyl-3-nitrobenzamide CAS No. 1090768-99-2

N-(1-cyano-1,2-dimethylpropyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2545012
CAS No.: 1090768-99-2
M. Wt: 275.308
InChI Key: PGDKPAVYEQSNFD-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-4-methyl-3-nitrobenzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyano group, a nitro group, and a benzamide moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with 1-cyano-1,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: 4-methyl-3-aminobenzamide.

    Reduction: 4-methyl-3-nitrobenzoic acid.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups are key functional groups that participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide: Known for its fungicidal properties.

    N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylphenoxy)propanamide: Used in agricultural applications.

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-4-methyl-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(2)14(4,8-15)16-13(18)11-6-5-10(3)12(7-11)17(19)20/h5-7,9H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDKPAVYEQSNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)(C#N)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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